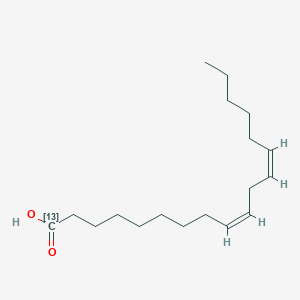

Linoleic acid-13C1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(9Z,12Z)-(113C)octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-LKLZSCEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling Metabolic Fates: A Technical Guide to Linoleic Acid-13C1 in Research

For Researchers, Scientists, and Drug Development Professionals

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, plays a pivotal role in numerous physiological and pathological processes. Understanding its metabolic fate is crucial for advancing research in areas such as cardiovascular disease, inflammation, and metabolic disorders. The use of stable isotope-labeled linoleic acid, specifically Linoleic acid-13C1, offers a powerful and precise tool for tracing its journey through complex biological systems. This technical guide provides an in-depth overview of the applications, experimental protocols, and data interpretation associated with the use of this compound in metabolic research.

Core Applications of this compound in Metabolic Research

This compound serves as a stable isotope tracer, allowing researchers to distinguish it from the endogenous, unlabeled linoleic acid pool. This enables the quantitative analysis of its metabolic flux through various pathways without the safety concerns associated with radioactive isotopes. The primary applications include:

-

Quantifying Linoleic Acid Oxidation: By measuring the appearance of 13CO2 in expired breath or the 13C-enrichment in metabolic intermediates of beta-oxidation, researchers can determine the rate at which linoleic acid is used as an energy source.

-

Tracing Conversion to Long-Chain Polyunsaturated Fatty Acids (PUFAs): Linoleic acid is the precursor to arachidonic acid (AA) and other bioactive lipids. Using this compound, it is possible to track the efficiency of this conversion pathway, which is critical in studying inflammation and cell signaling.

-

Investigating Incorporation into Complex Lipids: The tracer can be followed as it is esterified into various lipid classes, such as phospholipids, triglycerides, and cholesterol esters. This provides insights into lipid transport, storage, and membrane composition.

-

Metabolic Flux Analysis (MFA): In conjunction with mass spectrometry and computational modeling, this compound is a key tool in 13C-MFA studies to map and quantify the flow of carbon through interconnected metabolic networks.

Quantitative Insights from In Vivo Human Studies

The use of this compound in human metabolic studies has yielded valuable quantitative data on its fate. The following tables summarize key findings from studies investigating the oral administration of the tracer.

| Parameter | Study Population | Dosage of 13C-Linoleic Acid | Findings |

| Oxidation to CO2 | Healthy Men | Bolus with breakfast | Approximately 7.4% of the ingested dose was oxidized to CO2 over 6 hours in newborn infants. |

| Lactating Women | 1 mg/kg body weight | 17.7% to 24.0% of the ingested dose was oxidized. | |

| Conversion to Arachidonic Acid (AA) | Healthy Men | - | The conversion of linoleic acid to arachidonic acid is estimated to be low. |

| Transfer into Breast Milk | Lactating Women | 1 mg/kg body weight | Approximately 11.7% to 13.1% of the ingested tracer was transferred into milk as linoleic acid. About 0.02% appeared in milk as arachidonic acid. |

| Plasma Enrichment | Newborn Infants | 1 mg/kg body weight | Maximal 13C enrichment in plasma phospholipid linoleic acid was observed 24 hours after administration. |

Experimental Protocols

Detailed methodologies are critical for the successful implementation of tracer studies. Below are generalized protocols for in vivo human studies and in vitro cell culture experiments using this compound.

In Vivo Human Study: Oral Administration and Sample Collection

Objective: To determine the in vivo oxidation and conversion of orally administered this compound.

Materials:

-

Uniformly 13C-labeled linoleic acid (U-13C18-Linoleic acid)

-

Carrier oil (e.g., olive oil)

-

Standardized meal

-

Breath collection bags

-

Blood collection tubes (e.g., EDTA-containing)

-

Centrifuge

-

Freezer (-80°C)

Protocol:

-

Subject Preparation: Subjects should fast overnight prior to the study.

-

Tracer Administration: A precisely weighed amount of U-13C18-Linoleic acid is dissolved in a carrier oil and administered orally, often as part of a standardized breakfast to ensure consistent absorption.[1]

-

Breath Sample Collection: Breath samples are collected at baseline (before tracer administration) and at regular intervals (e.g., every 30-60 minutes) for several hours post-administration. The 13CO2/12CO2 ratio is measured by isotope ratio mass spectrometry (IRMS).

-

Blood Sample Collection: Blood samples are collected at baseline and at various time points (e.g., 0, 2, 4, 6, 8, 24, 48, 72 hours) after tracer administration.[1]

-

Plasma Separation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

In Vitro Cell Culture Study: Labeling and Lipid Extraction

Objective: To trace the incorporation of this compound into cellular lipids and its conversion to metabolites in a specific cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Fatty acid-free bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Centrifuge

-

Nitrogen gas evaporator

Protocol:

-

Preparation of Labeling Medium: Prepare a stock solution of this compound complexed to fatty acid-free BSA. Add the complex to the cell culture medium to achieve the desired final concentration.

-

Cell Seeding and Growth: Seed cells in culture plates and allow them to adhere and grow to the desired confluency.

-

Labeling: Remove the growth medium and replace it with the this compound-containing labeling medium. Incubate for the desired period.

-

Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove any remaining labeling medium. Harvest the cells by scraping or trypsinization.

-

Lipid Extraction: Perform a total lipid extraction using a standard method such as the Folch or Bligh and Dyer method. This involves the addition of a chloroform:methanol mixture to the cell pellet, followed by phase separation to isolate the lipid-containing organic layer.

-

Solvent Evaporation: The solvent from the lipid extract is evaporated under a stream of nitrogen gas. The dried lipid extract is then ready for derivatization and analysis.

Sample Preparation for Mass Spectrometry Analysis

Objective: To prepare fatty acids from the lipid extract for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

1. Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS:

-

To the dried lipid extract, add a methanolysis reagent such as 14% boron trifluoride in methanol.

-

Heat the mixture (e.g., at 100°C for 30 minutes) to convert the fatty acids to their more volatile methyl esters.

-

After cooling, add water and a nonpolar solvent like hexane (B92381) to extract the FAMEs.

-

The hexane layer containing the FAMEs is collected for GC-MS analysis.

2. Analysis by GC-MS:

-

The FAMEs are separated on a capillary GC column.

-

The mass spectrometer is operated in electron ionization (EI) mode.

-

Selected ion monitoring (SIM) is used to detect the specific ions corresponding to the 13C-labeled and unlabeled fatty acids and their metabolites.

3. Analysis by LC-MS/MS:

-

For LC-MS/MS analysis, derivatization is often not required.[2]

-

The dried lipid extract is reconstituted in a solvent compatible with the mobile phase.[2]

-

Separation is achieved using a reverse-phase HPLC column.

-

The mass spectrometer is typically a triple quadrupole instrument operated in negative electrospray ionization (ESI) mode.[2]

-

Multiple reaction monitoring (MRM) is used for the sensitive and specific quantification of the 13C-labeled and unlabeled fatty acids and their metabolites.

Visualization of Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows involving this compound.

Caption: Workflow for an in vivo 13C-Linoleic Acid tracer study in humans.

Caption: Key metabolic pathways of 13C-Linoleic Acid.

Caption: Workflow for preparing 13C-labeled fatty acids for GC-MS analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Chemical Purity of Linoleic Acid-13C1

This technical guide provides a comprehensive overview of the synthesis and chemical purity analysis of this compound, an isotopically labeled fatty acid crucial for metabolic research. This document details synthetic methodologies, analytical protocols for purity assessment, and the application of this tracer in studying metabolic pathways.

Introduction to Isotopically Labeled Linoleic Acid

Linoleic acid is an essential omega-6 polyunsaturated fatty acid that plays a vital role in numerous physiological processes, including maintaining the structural integrity of cell membranes and serving as a precursor for the synthesis of signaling molecules like eicosanoids.[1] Stable isotope-labeled fatty acids, such as this compound, are invaluable tools in metabolic research, allowing scientists to trace the fate of these molecules in biological systems with high precision using mass spectrometry and NMR spectroscopy.[] The use of 13C-labeled tracers offers a safe and reliable alternative to radioactive isotopes for studying lipid metabolism, including synthesis, turnover rates, and metabolic fluxes.[][3]

Synthesis of Site-Specifically 13C Labeled Linoleic Acid

The synthesis of linoleic acid with a 13C label at a specific position is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common strategy involves the use of a Corey-Fuchs reaction to introduce the 13C label from a source like 13C-labeled carbon tetrabromide (13CBr4).[4][5] This approach reduces the number of synthetic steps compared to previous methods.[4]

General Synthetic Workflow

The overall strategy involves the synthesis of two key fragments that are then coupled and further modified to yield the final 13C-labeled linoleic acid. The workflow is designed to precisely place the 13C label at a desired position, for instance, at the C-11 position.

References

Unraveling Lipid Dynamics: An In-depth Technical Guide to 13C-Labeled Linoleic Acid as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, lipids play a multifaceted role, serving as essential structural components of membranes, potent signaling molecules, and crucial energy reservoirs. Understanding the dynamic processes of lipid synthesis, transport, and transformation is paramount for deciphering the complexities of health and disease. Stable isotope labeling, particularly with Carbon-13 (¹³C), coupled with mass spectrometry, has emerged as a powerful and indispensable tool for tracing the metabolic fate of lipids and quantifying their flux through various pathways. This technical guide provides a comprehensive overview of the principles, methodologies, and applications of ¹³C-labeled linoleic acid as a metabolic tracer, offering a roadmap for researchers, scientists, and drug development professionals to navigate the complexities of lipid metabolism.

Linoleic acid (18:2n-6) is an essential omega-6 polyunsaturated fatty acid that serves as a central precursor for the synthesis of a diverse array of bioactive lipids, including arachidonic acid and a cascade of eicosanoids. By introducing ¹³C-labeled linoleic acid into a biological system, researchers can meticulously track the journey of its carbon atoms as they are incorporated into various lipid species, providing a dynamic and quantitative snapshot of lipid metabolism in action. This guide will delve into the core principles of stable isotope tracing, provide detailed experimental protocols for in vitro and in vivo studies, present quantitative data from key research, and visualize the intricate metabolic pathways and experimental workflows.

Core Principles of ¹³C-Linoleic Acid Tracing

The fundamental principle behind using ¹³C-labeled linoleic acid as a metabolic tracer lies in its chemical identity to the endogenous (¹²C) form, ensuring it follows the same metabolic pathways without perturbing the biological system. The key difference is the increased mass due to the ¹³C isotopes, which can be sensitively and specifically detected by mass spectrometry (MS). This allows for the differentiation and quantification of newly synthesized lipids derived from the exogenously supplied tracer from the pre-existing lipid pool.

The process involves introducing a known amount of ¹³C-linoleic acid to a biological system (e.g., cell culture, animal model, or human subject) and, after a specific period, extracting and analyzing the lipidome. By measuring the isotopic enrichment in various lipid molecules, researchers can determine the rate of synthesis, the pathways of conversion, and the distribution of linoleic acid and its metabolites into different lipid classes such as phospholipids (B1166683), triglycerides, and cholesterol esters.

Metabolic Pathways of Linoleic Acid

Linoleic acid is a precursor to a complex network of metabolic pathways. Understanding these pathways is crucial for interpreting the data from ¹³C-tracing experiments. The major metabolic fates of linoleic acid include:

-

Conversion to Arachidonic Acid: Linoleic acid is sequentially desaturated and elongated to produce arachidonic acid (AA), a key precursor for eicosanoids.

-

Incorporation into Complex Lipids: Linoleic acid is activated to linoleoyl-CoA and incorporated into various lipid classes, including triglycerides (for energy storage) and phospholipids (as structural components of membranes).

-

Eicosanoid Synthesis: Arachidonic acid derived from linoleic acid is metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to produce a wide range of signaling molecules known as eicosanoids (e.g., prostaglandins, leukotrienes, and thromboxanes) that are involved in inflammation and other physiological processes.

Metabolic fate of linoleic acid.

Experimental Protocols

The successful application of ¹³C-linoleic acid as a metabolic tracer hinges on robust and well-defined experimental protocols. This section provides detailed methodologies for key experiments, from cell culture labeling to mass spectrometry analysis.

In Vitro Cell Culture Labeling

Objective: To trace the metabolic fate of ¹³C-linoleic acid in a specific cell line.

Materials:

-

Cell line of interest (e.g., hepatocytes, macrophages, cancer cells)

-

Complete cell culture medium

-

¹³C-labeled linoleic acid (e.g., uniformly labeled [U-¹³C₁₈]-linoleic acid)

-

Fatty acid-free bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727) (ice-cold, 80%)

-

Cell scraper

Protocol:

-

Preparation of ¹³C-Linoleic Acid:BSA Complex:

-

Dissolve ¹³C-linoleic acid in a small volume of ethanol.

-

Prepare a solution of fatty acid-free BSA in serum-free culture medium.

-

Slowly add the ¹³C-linoleic acid solution to the BSA solution while gently vortexing to create a complex. The final molar ratio of linoleic acid to BSA should be optimized for the specific cell type, typically between 2:1 and 5:1.

-

-

Cell Seeding and Growth:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).

-

-

Isotope Labeling:

-

Aspirate the standard culture medium and wash the cells once with sterile PBS.

-

Add the serum-free medium containing the ¹³C-linoleic acid:BSA complex to the cells.

-

Incubate the cells at 37°C for the desired time points to allow for uptake and metabolism of the labeled fatty acid.

-

-

Metabolism Quenching and Metabolite Extraction:

-

To halt metabolic activity, quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Immediately add 1 mL of ice-cold 80% methanol to each well.

-

Use a cell scraper to detach the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis.

-

Centrifuge the samples at high speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube for analysis.

-

In vitro ¹³C-linoleic acid tracing workflow.

Lipid Extraction

Objective: To isolate total lipids from biological samples for mass spectrometry analysis.

Modified Bligh and Dyer Method:

-

Homogenization: Homogenize the cell pellet or tissue sample in a chloroform (B151607):methanol (1:2, v/v) solution.

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

-

Centrifugation: Centrifuge the mixture to separate the phases.

-

Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is stored at -80°C.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of individual fatty acids, complex lipids must first be hydrolyzed, and the resulting free fatty acids derivatized to increase their volatility for GC-MS analysis. A common derivatization method is the formation of fatty acid methyl esters (FAMEs).

FAMEs Derivatization Protocol:

-

Hydrolysis: The dried lipid extract is saponified using a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids from the glycerol (B35011) backbone.

-

Methylation: The free fatty acids are then methylated using an acidic catalyst (e.g., 14% boron trifluoride in methanol) by heating.

-

Extraction: The resulting FAMEs are extracted into an organic solvent such as hexane (B92381).

-

Analysis: The hexane layer containing the FAMEs is injected into the GC-MS for analysis.

GC-MS Parameters:

-

Column: A polar capillary column (e.g., FAMEWAX) is typically used for the separation of FAMEs.

-

Oven Program: A temperature gradient is employed, starting at a low temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 240°C) to elute FAMEs of different chain lengths and degrees of unsaturation.

-

Mass Spectrometer: Operated in either full scan mode to identify all compounds or selected ion monitoring (SIM) mode for targeted quantification of specific ¹³C-labeled FAMEs.

Intact Lipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the analysis of intact lipid molecules without the need for derivatization, providing information on the incorporation of ¹³C-linoleic acid into different lipid species.

LC-MS/MS Protocol:

-

Sample Preparation: The dried lipid extract is reconstituted in a suitable solvent for LC injection (e.g., acetonitrile/isopropanol/water).

-

Chromatographic Separation: A reversed-phase C18 or C8 column is commonly used to separate different lipid classes based on their polarity. A gradient elution with a mobile phase consisting of an aqueous solvent and an organic solvent (e.g., acetonitrile/isopropanol) is employed.

-

Mass Spectrometry: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to detect a wide range of lipid classes. A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended to resolve the isotopic peaks of the ¹³C-labeled lipids.

Quantitative Data Presentation

The following tables summarize quantitative data from studies that have utilized ¹³C-labeled linoleic acid to trace its metabolic fate.

| Study Population | Tracer Dose | Duration | Key Findings | Reference |

| Newborn Infants | 1 mg/kg [U-¹³C]-linoleic acid | 3 days | 7.4% of the dose was oxidized to CO₂ within 6 hours. The majority of the tracer remained as linoleic acid in plasma phospholipids (97.3%), with small amounts converted to dihomo-γ-linolenic acid (1.5%) and arachidonic acid (1.2%). | [1] |

| Lactating Women | 1 mg/kg [U-¹³C]-linoleic acid | 5 days | 18-24% of the ingested tracer was oxidized. Approximately 12-13% was transferred into milk as linoleic acid, with 0.2% as dihomo-γ-linolenic acid and 0.02% as arachidonic acid. | N/A |

| Men on Controlled Diets | Single dose of [U-¹³C]-linoleic acid | 12 weeks | The conversion of linoleic acid to arachidonic acid was low (0.2%). | [2] |

| Experimental Model | ¹³C-Labeled Fatty Acid | Incubation Time | Distribution of ¹³C-Label in Lipid Classes | Reference |

| Human Placental Explants | ¹³C-Palmitic Acid | 48 hours | Primarily directed into phosphatidylcholine (PC) synthesis (74% of labeled lipids). | N/A |

| Human Placental Explants | ¹³C-Oleic Acid | 48 hours | Directed almost equally into PC (45%) and triacylglycerol (TAG) synthesis (53%). | N/A |

| Human Placental Explants | ¹³C-Docosahexaenoic Acid (DHA) | 48 hours | Only detectable in TAGs. | N/A |

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for ¹³C-linoleic acid tracing and the detailed metabolic cascade of arachidonic acid to eicosanoids.

References

- 1. A Comprehensive Analysis of Liver Lipidomics Signature in Adults with Metabolic Dysfunction-Associated Steatohepatitis—A Pilot Study | MDPI [mdpi.com]

- 2. Long-chain conversion of [13C]linoleic acid and alpha-linolenic acid in response to marked changes in their dietary intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Linoleic Acid-13C1 in Advancing Lipidomics Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipidomics, the precise and accurate quantification and tracing of lipid species are paramount for unraveling their complex roles in health and disease. Stable isotope-labeled compounds, particularly Carbon-13 (¹³C) labeled fatty acids, have emerged as indispensable tools for these investigations. Among these, Linoleic acid-13C1 stands out as a critical probe for dissecting the metabolism and signaling functions of this essential omega-6 fatty acid. This technical guide provides a comprehensive overview of the applications of this compound in lipidomics, offering detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic and signaling pathways. The use of ¹³C-labeled linoleic acid allows for the unambiguous tracing of its metabolic fate, from incorporation into complex lipids to its conversion into a diverse array of bioactive signaling molecules. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively integrate this compound into their lipidomics workflows, thereby accelerating discoveries in metabolic diseases, inflammation, and drug development.

Data Presentation: Quantitative Insights into this compound Metabolism

The following tables summarize key quantitative parameters related to the metabolic fate of ¹³C-labeled linoleic acid, compiled from various lipidomics studies. These data provide a comparative overview of its oxidation, conversion to other fatty acids, and incorporation into different lipid pools in various biological systems.

| Parameter | Biological System | Dosage/Concentration | Key Findings | Reference |

| Oxidation to CO₂ | Lactating Women | 1 mg/kg body weight of [U-¹³C]linoleic acid | 17.7% to 24.0% of the ingested dose was oxidized. | [1] |

| Conversion to Arachidonic Acid (AA) | Human Adults | Single dose of [U-¹³C]linoleic acid | Approximately 0.2% of the precursor was converted to AA in plasma. | |

| Conversion to Dihomo-γ-linolenic Acid (DGLA) | Lactating Women | 1 mg/kg body weight of [U-¹³C]linoleic acid | About 0.2% of the tracer appeared in milk as DGLA. | |

| Incorporation into Milk Fat (as Linoleic Acid) | Lactating Women | 1 mg/kg body weight of [U-¹³C]linoleic acid | 11.7% to 13.1% of the ingested dose was transferred into milk as linoleic acid. | [1] |

| Incorporation into Plasma Phospholipids | Human Adults | Single dose of [U-¹³C]linoleic acid | Peak enrichment of ¹³C in plasma phospholipid linoleic acid was observed. | [2] |

Table 1: In Vivo Metabolism of ¹³C-Labeled Linoleic Acid in Humans

| Parameter | Cell/Tissue Type | ¹³C-Linoleic Acid Concentration | Key Findings | Reference |

| Incorporation into Cellular Lipids | Human Respiratory Epithelial Cells | 5-150 µg/mL | Dose-dependent incorporation into cell membrane phospholipids, reaching up to 20-30% of total fatty acids. | [3] |

| Conversion to Arachidonic Acid | Cultured Murine and Human Keratinocytes | Not specified (radiolabeled LA used as a proxy) | Demonstrated conversion of linoleic acid to arachidonic acid. | [4] |

| Incorporation into Sphingolipids | Various Mammalian Tissues | Deuterium-labeled linoleic acid used as a tracer | Tracer analysis revealed that C24:2 ceramide is produced via the elongation of linoleic acid. | [5] |

Table 2: In Vitro and Ex Vivo Metabolism of Labeled Linoleic Acid

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in lipidomics studies.

Protocol 1: Stable Isotope Tracing with this compound in Cultured Cells

Objective: To trace the metabolic fate of this compound in cultured cells, including its incorporation into complex lipids and conversion to metabolites.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Fatty acid-free bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Organic solvents for lipid extraction (e.g., chloroform, methanol (B129727), or methyl-tert-butyl ether (MTBE))

-

Internal standards for lipid classes of interest

Procedure:

-

Cell Culture and Labeling: a. Culture cells to the desired confluency (typically 70-80%). b. Prepare a stock solution of this compound complexed to fatty acid-free BSA. c. Replace the standard culture medium with a medium supplemented with a known concentration of the this compound-BSA complex (e.g., 10-50 µM). d. Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-dependent incorporation of the tracer.

-

Cell Harvesting and Lipid Extraction (MTBE Method): a. At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Add a small volume of ice-cold PBS and use a cell scraper to detach the cells. c. Transfer the cell suspension to a glass centrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). d. Resuspend the cell pellet in a known volume of PBS. e. Add internal standards for quantification. f. Add cold methanol and vortex. g. Add cold MTBE and vortex for 10 minutes at 4°C. h. Add water to induce phase separation and vortex for 1 minute. i. Centrifuge at 1,000 x g for 10 minutes to separate the phases. j. Carefully collect the upper organic phase containing the lipids into a new glass tube. k. Dry the lipid extract under a stream of nitrogen.

-

Sample Analysis by LC-MS/MS: a. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol). b. Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system. c. Use appropriate chromatographic conditions (e.g., C18 reverse-phase column) to separate different lipid classes. d. Acquire data in both full scan and tandem MS (MS/MS) modes to identify and quantify the ¹³C-labeled lipid species.

Protocol 2: Analysis of Total Fatty Acid Composition by GC-MS

Objective: To determine the total fatty acid profile, including the enrichment of this compound and its metabolites, after hydrolysis from complex lipids.

Materials:

-

Dried lipid extract (from Protocol 1)

-

Methanolic potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) for saponification and transesterification

-

Derivatizing agent (e.g., Boron trifluoride in methanol for FAMEs preparation if saponification is not for total fatty acids)

-

GC-MS system with a suitable capillary column

Procedure:

-

Saponification and Fatty Acid Methyl Ester (FAME) Preparation: a. To the dried lipid extract, add a solution of methanolic KOH. b. Heat the mixture at 60-100°C for 1 hour to hydrolyze the ester linkages and form fatty acid methyl esters. c. After cooling, add water and hexane to the tube. d. Vortex vigorously to extract the FAMEs into the upper hexane layer. e. Carefully transfer the hexane layer to a new vial for GC-MS analysis.

-

GC-MS Analysis: a. Inject the FAMEs sample into the GC-MS. b. Use a temperature gradient program to separate the FAMEs based on their chain length and degree of unsaturation. c. The mass spectrometer will detect the different FAMEs, and the presence of the ¹³C isotope will result in a mass shift, allowing for the quantification of labeled fatty acids.

Mandatory Visualization

Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic fate of this compound and its subsequent role in activating major signaling pathways.

Conclusion

This compound is a powerful and versatile tool in the field of lipidomics. Its application as a metabolic tracer provides a dynamic view of lipid metabolism, offering mechanistic insights into the role of this essential fatty acid in health and disease. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with the necessary knowledge to design and execute robust tracer studies. The continued application and refinement of these methods will undoubtedly pave the way for new discoveries and the development of novel therapeutic strategies targeting metabolic and inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Long-chain conversion of [13C]linoleic acid and alpha-linolenic acid in response to marked changes in their dietary intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Incorporation of alpha-linolenic acid and linoleic acid into human respiratory epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conversion of linoleic acid into arachidonic acid by cultured murine and human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Widespread tissue distribution and synthetic pathway of polyunsaturated C24:2 sphingolipids in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Linoleic Acid-13C1 as a Stable Isotope Tracer in Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating the intricate pathways of lipid metabolism. Linoleic acid-13C1 (¹³C-LA), a non-radioactive, stable isotope-labeled version of the essential omega-6 fatty acid, serves as a critical tracer for researchers to track the metabolic fate of linoleic acid within a biological system. This technical guide provides an in-depth overview of the mechanism of action of this compound as a stable isotope tracer, complete with quantitative data, detailed experimental protocols, and visual diagrams of key metabolic and experimental workflows.

The core principle behind using ¹³C-LA lies in its chemical identity to endogenous linoleic acid, allowing it to be processed through the same metabolic pathways. However, the heavier ¹³C isotope enables its distinction from the naturally abundant ¹²C-linoleic acid using mass spectrometry-based techniques. This allows for the precise tracking and quantification of the tracer and its downstream metabolites, providing a dynamic view of lipid synthesis, transport, conversion, and degradation.

Mechanism of Action as a Stable Isotope Tracer

Once introduced into a biological system, this compound enters the fatty acid pool and is activated to its coenzyme A (CoA) derivative, linoleoyl-CoA. From this central point, it can be directed into several metabolic pathways:

-

Incorporation into Complex Lipids: ¹³C-Linoleoyl-CoA can be esterified into various lipid classes, including triglycerides (TGs) for energy storage, phospholipids (B1166683) (PLs) as structural components of cell membranes, and cholesteryl esters (CEs). By tracing the ¹³C label, researchers can quantify the rate of synthesis and turnover of these complex lipids.

-

Desaturation and Elongation: Linoleic acid is the precursor for the synthesis of other long-chain polyunsaturated fatty acids (LC-PUFAs). Through a series of desaturation and elongation steps, ¹³C-LA is converted to arachidonic acid (AA), a key signaling molecule. Tracking the ¹³C label through this pathway provides insights into the activity of the desaturase and elongase enzymes.

-

Oxidation for Energy Production: ¹³C-Linoleic acid can undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle (TCA cycle) to generate ATP. The labeled carbon atoms are eventually released as ¹³CO₂, which can be measured in expired breath, providing a measure of whole-body fatty acid oxidation.

-

Formation of Bioactive Mediators: Linoleic acid and its metabolite, arachidonic acid, can be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to produce a variety of signaling molecules known as oxylipins. The use of ¹³C-LA allows for the tracing of these specific pathways.

Quantitative Data from Tracer Studies

The following tables summarize quantitative data from studies that have utilized ¹³C-labeled linoleic acid to investigate its metabolism in various contexts.

| Parameter | Lactating Women (2nd week) | Lactating Women (6th week) | Lactating Women (12th week) | Newborn Infants (first week) |

| Oxidation of Ingested ¹³C-LA (% of dose) | 18.9 ± 4.5 | 24.0 ± 3.8 | 17.7 ± 3.5 | 7.4 ± 0.6 (over 6h) |

| Transfer into Milk as ¹³C-LA (% of dose) | 12.7 ± 1.4 | 13.1 ± 2.5 | 11.7 ± 2.7 | N/A |

| Appearance in Milk as ¹³C-Dihomo-gamma-linolenic acid (% of dose) | ~0.2 | ~0.2 | ~0.2 | N/A |

| Appearance in Milk as ¹³C-Arachidonic acid (% of dose) | ~0.02 | ~0.02 | ~0.02 | N/A |

| Maximal ¹³C Enrichment in Plasma Phospholipid LA | N/A | N/A | N/A | 24 hours post-ingestion |

| Relative AUC of Plasma Phospholipid n-6 Fatty Acids | N/A | N/A | N/A | LA: 97.3 ± 0.8%, DGLA: 1.5 ± 0.6%, AA: 1.2 ± 0.6% |

| Data compiled from studies on the metabolism of U-¹³C-labeled linoleic acid in lactating women and newborn infants.[1][2] |

Experimental Protocols

The following are generalized protocols for in vivo and in vitro studies using this compound. Specific parameters may need to be optimized based on the experimental model and research question.

In Vivo Human/Animal Studies

-

Tracer Administration:

-

Sample Collection:

-

Blood: Serial blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.

-

Breath: Breath samples are collected into specialized bags or tubes for the analysis of ¹³CO₂ enrichment.[1]

-

Milk (for lactation studies): Milk samples are collected at various time points post-tracer ingestion.[1]

-

Tissues (for animal studies): At the end of the study, tissues of interest (e.g., liver, adipose tissue) are collected, flash-frozen in liquid nitrogen, and stored at -80°C.

-

-

Sample Preparation and Analysis:

-

Lipid Extraction: Total lipids are extracted from plasma, milk, or tissue homogenates using methods such as the Folch or Bligh-Dyer procedures.

-

Fatty Acid Methylation: The extracted lipids are saponified and methylated to produce fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Intact Lipid Analysis: For lipidomics studies, the lipid extract can be directly analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation of ¹³C-LA into different lipid species.

-

GC-MS Analysis of FAMEs: FAMEs are separated on a GC column and detected by a mass spectrometer. The enrichment of ¹³C in linoleic acid and its metabolites is determined by monitoring the appropriate mass-to-charge (m/z) ratios.

-

Breath ¹³CO₂ Analysis: The ratio of ¹³CO₂ to ¹²CO₂ is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive isotope-selective infrared spectroscopy.

-

In Vitro Cell Culture/Tissue Explant Studies

-

Cell/Tissue Culture: Cells or tissue explants are cultured in appropriate media.

-

Tracer Incubation: The culture medium is supplemented with a known concentration of this compound complexed with fatty acid-free bovine serum albumin (BSA). Incubation times can range from hours to days.

-

Harvesting:

-

Cells: Cells are washed with cold PBS, scraped, and pelleted by centrifugation.

-

Tissue Explants: Explants are washed with cold PBS to remove any non-internalized tracer.[3]

-

Media: The culture medium can be collected to analyze secreted metabolites.

-

-

Sample Preparation and Analysis: The procedures for lipid extraction, derivatization, and mass spectrometric analysis are similar to those described for in vivo studies.

Visualization of Pathways and Workflows

Metabolic Fate of this compound

Caption: Metabolic pathways of this compound as a stable isotope tracer.

General Experimental Workflow for ¹³C-LA Tracer Studies

Caption: A generalized workflow for stable isotope tracer studies using this compound.

Conclusion

This compound is an invaluable tool for researchers in the fields of metabolism, nutrition, and drug development. Its use as a stable isotope tracer allows for the safe and detailed investigation of the dynamic aspects of fatty acid metabolism in vivo and in vitro. By combining ¹³C-LA administration with modern mass spectrometric techniques, scientists can gain quantitative insights into the metabolic fate of this essential fatty acid, contributing to a deeper understanding of its role in health and disease. This technical guide provides a foundational framework for the application of this compound in metabolic research.

References

Linoleic Acid-1-¹³C: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Linoleic acid-1-¹³C, a stable isotope-labeled fatty acid crucial for metabolic research. This document details its core characteristics, outlines experimental protocols for its use, and illustrates its role in biological pathways, serving as a comprehensive resource for professionals in life sciences and drug development.

Core Physical and Chemical Properties

Linoleic acid-1-¹³C is a version of linoleic acid where the carbon atom at the first position (the carboxylic acid) is replaced by a heavy carbon isotope (¹³C). This isotopic labeling makes it an invaluable tracer for studying fatty acid metabolism, uptake, and incorporation into complex lipids without altering its biological activity.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Linoleic acid-1-¹³C and its unlabeled analogue for comparison.

| Property | Linoleic acid-1-¹³C | Unlabeled Linoleic Acid | Data Source(s) |

| Synonyms | (9Z,12Z)-(1-¹³C)Octadeca-9,12-dienoic acid | (9Z,12Z)-octadeca-9,12-dienoic acid, Telfairic acid | [1] |

| CAS Number | 98353-71-0 | 60-33-3 | [1][2][3][4] |

| Molecular Formula | C₁₇¹³CH₃₂O₂ | C₁₈H₃₂O₂ | [1][2][3] |

| Molecular Weight | 281.44 g/mol | 280.45 g/mol | [1][2][3] |

| Appearance | Colorless to straw-colored liquid | Colorless liquid | [5] |

| Melting Point | Approx. -5 °C | -5 °C | [6] |

| Boiling Point | Approx. 229-230 °C at 16 mmHg | 229-230 °C at 16 mmHg | [6] |

| Density | Approx. 0.902 g/mL at 25 °C | 0.902 g/mL at 25 °C | [6] |

| Solubility | Soluble in DMSO, DMF, and ethanol (B145695) (~100 mg/mL). Insoluble in water. | Soluble in organic solvents like ethanol, DMSO, and DMF.[7] Insoluble in water.[5][8] | [7][9] |

| Storage Conditions | Store at -20°C as a powder or in an organic solvent. Recommended storage for up to 2 years as a powder. Solutions in DMSO can be stored at -80°C for up to 6 months. | Store at -20°C.[6] | [2][3][4] |

Applications in Research

Linoleic acid-1-¹³C is primarily used as a tracer in metabolic studies to investigate:

-

De Novo Fatty Acid Synthesis: Tracking the incorporation of labeled precursors into newly synthesized lipids.[10]

-

Fatty Acid Oxidation (FAO): Quantifying the rate at which fatty acids are broken down for energy production.[11]

-

Lipidomics: Serving as an internal standard for the accurate quantification of linoleic acid and its metabolites in complex biological samples by mass spectrometry.[9][12]

-

Metabolic Flux Analysis (MFA): Measuring the flow of carbon atoms through metabolic pathways to understand cellular metabolism under various conditions.[13]

Experimental Protocols

The use of ¹³C-labeled compounds is central to modern metabolic research. Below are detailed methodologies for common experiments involving Linoleic acid-1-¹³C.

Protocol: Stable Isotope Tracing in Cell Culture

This protocol describes the general procedure for labeling cells with Linoleic acid-1-¹³C to trace its metabolic fate.

Materials:

-

Linoleic acid-1-¹³C

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Cultured cells of interest

Methodology:

-

Preparation of Labeling Medium: a. Prepare a stock solution of Linoleic acid-1-¹³C complexed to fatty acid-free BSA. The molar ratio of fatty acid to BSA is typically between 2:1 and 6:1. b. Warm the cell culture medium and supplement it with the Linoleic acid-1-¹³C-BSA complex to the desired final concentration.

-

Cell Labeling: a. Aspirate the standard culture medium from the cells. b. Wash the cells twice with pre-warmed PBS to remove any remaining unlabeled metabolites.[14] c. Add the pre-warmed ¹³C-labeling medium to the cells.[14] d. Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled fatty acid.

-

Harvesting: a. To halt metabolic activity, quickly aspirate the labeling medium and place the culture dish on ice. b. Immediately wash the cells twice with ice-cold PBS. c. Add a small volume of ice-cold PBS and use a cell scraper to detach the cells.[14] d. Transfer the cell suspension to a microcentrifuge tube and proceed with lipid extraction.

Protocol: Lipid Extraction for Mass Spectrometry Analysis

This protocol outlines a modified Bligh and Dyer method for extracting lipids from labeled cells.[14]

Materials:

-

Deionized water

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen or Argon gas evaporator

Methodology:

-

Homogenization: Resuspend the cell pellet from the previous protocol in a suitable buffer or water.[14]

-

Solvent Addition: a. Add methanol to the cell suspension and vortex for 1 minute. b. Add chloroform and vortex again.[14]

-

Phase Separation: a. Add deionized water to induce phase separation and vortex for 1 minute. b. Centrifuge the mixture to separate the aqueous and organic layers.

-

Collection: a. The lower organic phase, containing the lipids, is carefully collected and transferred to a new glass tube. b. The solvent is evaporated under a stream of nitrogen or argon gas.

-

Reconstitution: The dried lipid extract is reconstituted in a suitable solvent for mass spectrometry analysis.

Protocol: GC-MS Analysis of Fatty Acids

This protocol is for analyzing ¹³C-enrichment in individual fatty acids, which requires hydrolysis from complex lipids and derivatization.

Materials:

-

Derivatizing agent (e.g., pentafluorobenzyl bromide)

-

Solvents (e.g., acetonitrile (B52724), iso-octane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

-

Hydrolysis (if necessary): If analyzing fatty acids from complex lipids (e.g., triglycerides), perform a saponification/hydrolysis step to release the free fatty acids.

-

Derivatization: a. Derivatize the fatty acids to make them volatile for GC analysis. For example, add pentafluorobenzyl bromide in acetonitrile and diisopropylethylamine in acetonitrile to the dried extract.[15][16] b. Incubate at room temperature for approximately 20 minutes.[16] c. Dry the sample under vacuum.[15][16]

-

Sample Preparation for GC-MS: Dissolve the derivatized sample in iso-octane and transfer it to a GC-MS sample vial.[15][16]

-

GC-MS Analysis: a. Inject the sample onto the GC-MS system. b. Use a suitable oven program to separate the fatty acid derivatives.[17] c. The mass spectrometer is used to detect the different isotopologues (M+0, M+1, etc.) to determine the extent of ¹³C incorporation.[17]

Signaling and Metabolic Pathways

Linoleic acid is an essential omega-6 fatty acid that serves as a precursor for the synthesis of arachidonic acid and a variety of signaling molecules called eicosanoids.[18]

Linoleic Acid Metabolism to Arachidonic Acid

The conversion of linoleic acid to arachidonic acid involves a series of desaturation and elongation steps.[18][19][20] This pathway is critical for producing pro-inflammatory and anti-inflammatory molecules.

Caption: Metabolic pathway of Linoleic Acid to Arachidonic Acid.

Experimental Workflow for ¹³C-Labeled Lipid Analysis

The general workflow for analyzing ¹³C-labeled lipids involves several key stages, from sample preparation to data analysis.[14][17] This process allows for the precise quantification of metabolic fluxes.

Caption: General workflow for ¹³C-labeled lipid analysis.

References

- 1. Linoleic Acid-1-13C | C18H32O2 | CID 12311286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Linoleic acid-13C1|CAS 98353-71-0|DC Chemicals [dcchemicals.com]

- 3. This compound|98353-71-0|COA [dcchemicals.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Linoleic acid Sigma CAS No.60-33-3 [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Linoleic Acid-13C18 | CAS 287111-25-5 | Cayman Chemical | Biomol.com [biomol.com]

- 10. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 14. benchchem.com [benchchem.com]

- 15. lipidmaps.org [lipidmaps.org]

- 16. lipidmaps.org [lipidmaps.org]

- 17. benchchem.com [benchchem.com]

- 18. news-medical.net [news-medical.net]

- 19. Linoleic acid (LA) metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. SMPDB [smpdb.ca]

The Role of 13C-Labeled Linoleic Acid in Elucidating Fatty Acid Oxidation Pathways

An in-depth technical guide on the role of Linoleic acid-13C1 in studying fatty acid oxidation for researchers, scientists, and drug development professionals.

Introduction

Fatty acid oxidation (FAO) is a critical metabolic process for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Dysregulation of FAO is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in certain cancers. The study of FAO dynamics in vivo and in vitro is therefore of paramount importance for understanding disease pathophysiology and for the development of novel therapeutics. Stable isotope tracers, such as this compound, have emerged as powerful tools for quantitatively assessing the flux through FAO pathways. This guide provides a technical overview of the application of this compound in studying fatty acid metabolism, with a focus on experimental design and data interpretation for a scientific audience.

Principles of Stable Isotope Tracing with this compound

This compound is a form of linoleic acid where one of the carbon atoms, typically the carboxyl carbon (C1), is replaced with the stable, non-radioactive isotope ¹³C. When introduced into a biological system, this labeled fatty acid is metabolized through the same pathways as its unlabeled counterpart. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can trace the metabolic fate of linoleic acid and quantify the rate of its oxidation.

The primary pathway for fatty acid oxidation is mitochondrial β-oxidation. During this process, fatty acids are sequentially cleaved to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for further oxidation and energy production in the form of ATP. When this compound is used as a tracer, the ¹³C label is incorporated into acetyl-CoA and subsequently into TCA cycle intermediates and ultimately expired as ¹³CO₂. The rate of ¹³CO₂ exhalation or the enrichment of ¹³C in various metabolites can be measured to determine the rate of linoleic acid oxidation.

Experimental Workflow: From Administration to Analysis

The experimental workflow for a typical study involving this compound can be broken down into several key stages. The following diagram illustrates a generalized experimental pipeline.

Caption: Generalized workflow for a stable isotope tracer study using this compound.

Metabolic Fate of this compound in Fatty Acid Oxidation

Once administered, this compound enters the fatty acid metabolic network. The diagram below outlines the core pathway of its catabolism via mitochondrial β-oxidation and subsequent entry into the TCA cycle.

Caption: Metabolic pathway of this compound through β-oxidation and the TCA cycle.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of tracer studies. Below are outlines for common in vivo and in vitro experimental setups.

1. In Vivo Breath Test for Whole-Body Fatty Acid Oxidation

This protocol measures the rate of ¹³CO₂ exhalation following the administration of this compound, providing an index of whole-body linoleic acid oxidation.

-

Subject Preparation: Subjects typically fast overnight (10-12 hours) to ensure a metabolic steady state and to maximize reliance on fatty acid metabolism.

-

Baseline Sample Collection: A baseline breath sample is collected into a collection bag to determine the natural abundance of ¹³C in expired CO₂.

-

Tracer Administration: A known amount of this compound, often co-ingested with a small amount of a carrier fat to aid absorption, is administered orally.

-

Post-Administration Sampling: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 4-6 hours.

-

Sample Analysis: The ¹³C/¹²C ratio in the expired CO₂ is measured using Isotope Ratio Mass Spectrometry (IRMS).

-

Data Calculation: The rate of ¹³CO₂ production is calculated and often expressed as a percentage of the administered dose recovered per hour.

2. In Vitro FAO Measurement in Cultured Cells

This protocol is used to assess the rate of linoleic acid oxidation in a specific cell type, which is useful for mechanistic studies and drug screening.

-

Cell Culture: Cells (e.g., hepatocytes, myotubes) are cultured to the desired confluency in standard growth media.

-

Pre-incubation: Cells are switched to a serum-free medium containing a low concentration of glucose for a short period to stimulate fatty acid uptake and oxidation.

-

Tracer Incubation: The medium is replaced with a fresh medium containing a known concentration of this compound conjugated to bovine serum albumin (BSA) to facilitate its solubility and uptake. Cells are incubated for a defined period (e.g., 2-4 hours).

-

Metabolite Extraction: The incubation is stopped, and both the cells and the medium are collected. Intracellular metabolites are extracted using a solvent system (e.g., methanol/chloroform).

-

Sample Analysis: The enrichment of ¹³C in key metabolites (e.g., TCA cycle intermediates, acetyl-CoA) is determined by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Presentation

The data derived from this compound tracer studies are quantitative and can be used to compare FAO rates between different experimental groups.

Table 1: Example Data from an In Vivo Breath Test

| Treatment Group | Peak ¹³CO₂ Exhalation (% dose/hr) | Total ¹³C Recovery (% of dose over 6h) |

| Control | 5.2 ± 0.4 | 25.8 ± 2.1 |

| Drug X | 7.8 ± 0.6 | 38.1 ± 3.5 |

| Genetic Model Y | 3.1 ± 0.3 | 15.4 ± 1.9 |

| *Data are presented as mean ± SEM. *p < 0.05 compared to Control. |

Table 2: Example Data from an In Vitro Cell-Based Assay

| Condition | ¹³C-Enrichment in Citrate (Fold Change vs. Control) | ¹³C-Enrichment in Malate (Fold Change vs. Control) |

| Control | 1.0 | 1.0 |

| FAO Activator | 2.5 ± 0.3 | 2.3 ± 0.2 |

| FAO Inhibitor | 0.4 ± 0.1 | 0.5 ± 0.1 |

| *Data are presented as mean ± SEM. *p < 0.05 compared to Control. |

Applications in Drug Development

The use of this compound is highly valuable in the field of drug development for metabolic diseases.

-

Target Engagement and Pharmacodynamics: By measuring changes in the oxidation of this compound, researchers can determine if a drug candidate is effectively engaging its molecular target and modulating FAO in vivo.

-

Efficacy Studies: This technique can be used in preclinical models of metabolic disease to assess the therapeutic efficacy of a drug in restoring normal fatty acid metabolism.

-

Patient Stratification: In clinical trials, baseline FAO rates, as measured by a ¹³C-linoleic acid breath test, could potentially be used to stratify patients and identify those most likely to respond to a particular therapy.

Conclusion

This compound is a versatile and powerful tool for the quantitative investigation of fatty acid oxidation. Its use in both preclinical and clinical research settings allows for a detailed understanding of the dynamics of fatty acid metabolism in health and disease. The methodologies described in this guide provide a framework for the robust application of this technology in academic research and in the development of new therapeutics for metabolic disorders. The ability to directly measure metabolic flux provides a significant advantage over static measurements of metabolite concentrations, offering deeper insights into the functional consequences of genetic modifications or pharmacological interventions.

A Technical Guide to the Preliminary Investigation of Linoleic Acid-¹³C₁₈ in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in metabolic research, allowing for the precise tracing of the metabolic fate of molecules within complex biological systems.[1] Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a crucial component of cellular membranes and a precursor to a variety of signaling molecules, including arachidonic acid and a class of bioactive lipid mediators known as oxylipins.[2][3][4] The use of uniformly ¹³C-labeled linoleic acid (Linoleic acid-¹³C₁₈) in cell culture, coupled with mass spectrometry, enables researchers to track its uptake, incorporation into complex lipids, and conversion into downstream metabolites.[5][6] This provides a dynamic view of lipid metabolism, offering invaluable insights into cellular physiology in both health and disease states.[1][6]

This technical guide provides a comprehensive overview of the preliminary investigation of Linoleic acid-¹³C₁₈ in cell culture. It details experimental protocols for cell labeling and lipid analysis, presents quantitative data in a structured format, and visualizes key metabolic and signaling pathways.

Experimental Workflow Overview

The general workflow for a ¹³C-labeled linoleic acid tracing experiment involves several key stages, from introducing the labeled fatty acid into the cell culture to the final analysis and interpretation of mass spectrometry data.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and obtaining reliable data. The following sections outline key experimental protocols.

Preparation of Linoleic Acid-¹³C₁₈-BSA Complex

Fatty acids have low solubility in aqueous culture media and are often complexed to fatty acid-free bovine serum albumin (BSA) for efficient delivery to cells.[7][8]

Materials:

-

Linoleic acid-¹³C₁₈

-

Fatty acid-free BSA

-

Sterile phosphate-buffered saline (PBS)

-

Sterile cell culture medium (e.g., DMEM)

Protocol:

-

Prepare a stock solution of Linoleic acid-¹³C₁₈: Dissolve the labeled fatty acid in ethanol to create a concentrated stock solution.

-

Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a desired concentration (e.g., 10% w/v).

-

Complexation: While gently vortexing the BSA solution, add the Linoleic acid-¹³C₁₈ stock solution dropwise to achieve the desired molar ratio (typically 2:1 to 6:1 fatty acid to BSA).

-

Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for complete complexation.

-

Sterilization and Storage: Sterilize the final complex by passing it through a 0.22 µm filter. The complex can be stored at -20°C.

Cell Culture Labeling with Linoleic Acid-¹³C₁₈

Protocol:

-

Cell Seeding: Plate the cells of interest at a suitable density in culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).[7]

-

Medium Preparation: Prepare the final labeling medium by diluting the Linoleic acid-¹³C₁₈-BSA complex into the complete cell culture medium to the desired final concentration.[7] Typical concentrations range from 10 µM to 100 µM.[7]

-

Labeling: Aspirate the standard culture medium, wash the cells once with warm PBS, and replace it with the pre-warmed ¹³C-labeling medium.[7][9]

-

Incubation: Incubate the cells for a specified period (e.g., 24 to 72 hours) to allow for the uptake and metabolism of the labeled fatty acid.[7] The incubation time is critical for achieving steady-state labeling.[7]

Sample Harvesting and Lipid Extraction

This protocol is designed to halt metabolic activity and efficiently extract lipids for analysis.[1][9]

Protocol:

-

Quenching Metabolism: Aspirate the labeling medium. To rapidly halt metabolic processes, immediately wash the cells with ice-cold PBS.[1] Then, add an ice-cold quenching solution, such as 80% methanol (B129727) cooled to -80°C.[9]

-

Cell Harvesting: Scrape the cells in the cold methanol and transfer the cell suspension to a glass tube.[7]

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell suspension in methanol, add chloroform (B151607) and water in a ratio that results in a final single-phase mixture of chloroform:methanol:water (e.g., 1:2:0.8, v/v/v).

-

Vortex the mixture thoroughly and allow it to sit for a period to ensure complete extraction.

-

Induce phase separation by adding additional chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v).

-

Centrifuge the sample to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.[7]

-

-

Drying: Dry the extracted lipid phase under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C until analysis.

Analysis by Mass Spectrometry

The analysis of ¹³C-labeled lipids can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) for fatty acid composition or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for intact lipid species.[1]

GC-MS for Fatty Acid Analysis:

-

Derivatization: The dried lipid extract must be derivatized to form fatty acid methyl esters (FAMEs) to make them volatile for GC analysis. This is typically done by heating the extract with methanol/HCl.[7]

-

Extraction of FAMEs: Extract the FAMEs from the reaction mixture using a nonpolar solvent like hexane.[7]

-

GC-MS Analysis: Inject the FAMEs into the GC-MS system. The GC separates the different fatty acids based on their properties, and the MS detects the mass-to-charge ratio of the eluting compounds.[1]

-

Data Analysis: Analyze the mass spectra to determine the isotopologue distribution (M+0, M+1, M+2, etc.) for each fatty acid, which reveals the extent of ¹³C incorporation.[1]

LC-MS/MS for Intact Lipid Analysis:

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase.

-

LC Separation: Inject the sample into an LC system, often using a C18 reversed-phase column, to separate the different lipid classes and species.[10]

-

MS/MS Analysis: The eluting lipids are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer. A high-resolution instrument like an Orbitrap or FT-ICR is often used to resolve the small mass differences between isotopologues.[1] Tandem mass spectrometry (MS/MS) can be used to fragment the lipid molecules and confirm their identity.

-

Data Analysis: Specialized software is used to identify lipid species and quantify the intensity of each isotopologue, correcting for the natural abundance of ¹³C.[1]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative parameters relevant to the use of Linoleic acid-¹³C₁₈ in cell culture experiments, compiled from various lipidomics studies.

Table 1: Typical Experimental Parameters for Fatty Acid Labeling in Cell Culture

| Parameter | Value Range | Rationale/Comment | Source(s) |

| ¹³C-Fatty Acid Concentration | 10 - 100 µM | Balances sufficient labeling with potential lipotoxicity. | [7] |

| Incubation Time | 24 - 72 hours | Allows for incorporation into cellular lipids and achievement of metabolic steady-state. | [7] |

| Fatty Acid:BSA Molar Ratio | 2:1 - 6:1 | Ensures solubility and efficient delivery of the fatty acid to cells. | N/A |

| Cell Confluency at Harvest | 70 - 90% | Ensures cells are in an active metabolic state. | [11] |

Table 2: Observed Incorporation of Labeled Fatty Acids into Lipid Classes

Data from studies using various ¹³C-labeled fatty acids in placental explants, demonstrating the principle of differential incorporation.

| Lipid Class | ¹³C-Palmitic Acid | ¹³C-Oleic Acid | Comment | Source(s) |

| Phosphatidylcholines (PC) | ~74% of labeled lipids | ~45% of labeled lipids | Saturated fatty acids are preferentially directed into phospholipid synthesis. | [10] |

| Triacylglycerols (TAG) | - | ~53% of labeled lipids | Monounsaturated fatty acids are directed into both PC and TAG synthesis. TAGs serve as a key reservoir for fatty acid storage. | [10] |

| Phosphatidylethanolamines (PE) | Detected | Detected | Major membrane phospholipid component. | [10] |

| Lysophosphatidylcholines (LPC) | Detected | Detected | Found in both explants and conditioned media, indicating lipid remodeling and secretion. | [10] |

Signaling and Metabolic Pathways

Linoleic acid is not merely a structural component; it is a precursor to potent signaling molecules and is itself involved in activating key cellular pathways.

Linoleic Acid Metabolism

Linoleic acid is metabolized through a series of desaturation and elongation steps to produce longer-chain polyunsaturated fatty acids, most notably arachidonic acid.[2][4] It can also be directly oxidized to form oxylipins.[4]

Pro-inflammatory Signaling

There is substantial evidence that linoleic acid can activate pro-inflammatory signaling cascades in various cell types, such as vascular endothelial cells.[12] Key pathways involved include the PI3K/Akt and ERK1/2 pathways, which converge on the activation of the transcription factor NF-κB.[12]

Regulation of mTOR Signaling by an LA Metabolite

Recent studies have uncovered a link between linoleic acid metabolism and the mTOR signaling pathway, a central regulator of cell growth and metabolism. The LA metabolite 13-S-hydroxyoctadecadienoic acid (13-S-HODE) has been shown to directly bind to and inhibit the kinase activity of mTOR, thereby suppressing cancer cell growth.[13][14][15]

Conclusion

The use of Linoleic acid-¹³C₁₈ as a metabolic tracer offers a powerful approach to dissect the complexities of fatty acid metabolism in a cellular context. By employing the detailed protocols and analytical strategies outlined in this guide, researchers can gain quantitative insights into the flux of linoleic acid through various metabolic and signaling pathways. This methodology is invaluable for understanding the role of lipid metabolism in disease and for the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Reactome | Linoleic acid (LA) metabolism [reactome.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Stable isotope labeling by fatty acids in cell culture (SILFAC) coupled with isotope pattern dependent mass spectrometry for global screening of lipid hydroperoxide-mediated protein modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

A Comprehensive Technical Guide to the Safe Handling and Application of 13C-Labeled Fatty Acids in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols, handling procedures, and experimental applications of 13C-labeled fatty acids. Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon, making it a safe and powerful tool for tracing the metabolic fate of fatty acids in biological systems. The primary safety considerations for ¹³C-labeled compounds are determined by the chemical and toxicological properties of the fatty acid molecule itself, not the isotope. Therefore, standard laboratory safety practices for handling the unlabeled version of the compound are applicable.

Safety and Handling

The use of ¹³C-labeled fatty acids does not introduce radiological hazards, distinguishing them from their radioactive counterparts like ¹⁴C. The safety protocols are therefore aligned with general chemical safety guidelines.

General Laboratory Safety Precautions

Adherence to standard good laboratory practices is crucial when working with any chemical, including ¹³C-labeled fatty acids.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For handling fatty acid powders, which can be irritating, or when working with volatile solvents, additional protection such as a face shield or respiratory protection may be necessary.

-

Ventilation: All handling of ¹³C-labeled fatty acids, especially weighing of powders and preparation of solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

-

Chemical Hygiene: Avoid ingestion, inhalation, and direct skin contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compounds.

Storage and Stability

Proper storage is essential to maintain the integrity and stability of ¹³C-labeled fatty acids.

| Compound Type | Storage Condition | Stability Notes |

| Solid (Neat) ¹³C-Labeled Fatty Acids | Store at room temperature away from light and moisture.[2] | Stable for extended periods when stored correctly in tightly sealed containers. |

| Stock Solutions in Organic Solvents | Store at -20°C or -80°C in tightly sealed, light-protected vials.[3] | Stability can vary depending on the solvent and the specific fatty acid. It is recommended to prepare fresh working solutions. |

| Fatty Acid-BSA Complexes for Cell Culture | Aliquots can be stored at -20°C.[4] | Avoid repeated freeze-thaw cycles. |

Spill Management

In the event of a spill, follow these general procedures, adapting them to the specific hazards of the fatty acid and any solvents involved.

-

Alert Personnel: Immediately notify others in the vicinity.

-

Evacuate: If the spill involves a large quantity of volatile and/or flammable solvent, evacuate the area.

-

Containment: Wearing appropriate PPE, contain the spill using absorbent materials from a chemical spill kit.

-

Cleanup: For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation. For liquid spills, use an absorbent material to soak up the liquid.

-

Decontamination: Clean the spill area with a suitable solvent or detergent and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous chemical waste according to institutional and local regulations.[1]

Waste Disposal

Waste containing ¹³C-labeled fatty acids is not considered radioactive and should be disposed of as standard chemical waste.

-

Segregation: Do not mix with general laboratory trash. Segregate waste streams based on the chemical properties (e.g., halogenated vs. non-halogenated solvents).[1]

-

Labeling: All waste containers must be clearly labeled with the contents, including the name of the ¹³C-labeled compound and any solvents, along with appropriate hazard symbols.[1]

-

Disposal: Follow your institution's and local regulations for the disposal of chemical waste. This typically involves collection by a licensed hazardous waste disposal company.[1]

Experimental Protocols

¹³C-labeled fatty acids are invaluable tools for metabolic research, particularly in studies involving fatty acid uptake, synthesis, oxidation, and incorporation into complex lipids.

In Vitro Metabolic Labeling of Cultured Cells with ¹³C-Labeled Fatty Acids

This protocol describes the general procedure for labeling cultured mammalian cells to trace the metabolic fate of a ¹³C-labeled fatty acid.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Fatty acid-free bovine serum albumin (BSA)

-

Stable isotope-labeled fatty acid (e.g., [U-¹³C₁₆]-Palmitic acid)

-

Phosphate-buffered saline (PBS)

-

Solvents for lipid extraction (e.g., methanol (B129727), chloroform)

-

Cell culture plates

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight.[3]

-

Preparation of Labeling Medium:

-

Prepare a stock solution of the ¹³C-labeled fatty acid complexed to fatty acid-free BSA. The molar ratio of fatty acid to BSA is typically between 2:1 and 6:1.

-

Prepare the final labeling medium by supplementing the base cell culture medium with the fatty acid-BSA complex to the desired final concentration (e.g., 50-200 µM).[4]

-

-

Metabolic Labeling:

-

Aspirate the complete medium from the cells and wash once with sterile PBS.[3]

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for the desired period (this can range from minutes to several hours or days depending on the metabolic process being studied).

-

-

Cell Harvest and Lipid Extraction:

-

At the end of the incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity.[3]

-

Add ice-cold methanol to the wells and use a cell scraper to detach the cells.[3]

-

Transfer the cell suspension to a glass tube for lipid extraction (e.g., using a modified Bligh and Dyer method).[3]

-

Quantitative Parameters for In Vitro Labeling:

| Parameter | Typical Range/Value | Reference |

| Cell Seeding Density | Achieve ~80% confluency at harvest | [3] |

| ¹³C-Fatty Acid Concentration | 5 µM - 600 µM | [4] |

| Fatty Acid:BSA Molar Ratio | 2:1 to 6:1 | [4] |

| Labeling Incubation Time | Minutes to 72 hours | [5] |

Sample Preparation for Mass Spectrometry Analysis

Following lipid extraction, samples are typically processed for analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) for fatty acid composition or Liquid Chromatography-Mass Spectrometry (LC-MS) for intact lipid analysis.

Protocol for Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis:

This protocol converts fatty acids into their more volatile methyl esters for GC-MS analysis.

Materials:

-

Dried lipid extract

-

Methanol with 2.5% H₂SO₄[3]

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

Procedure:

-

Derivatization: Add methanol with 2.5% H₂SO₄ to the dried lipid extract.[3]

-

Heating: Tightly cap the tube and heat the mixture at 80°C for 1 hour.[6]

-

Extraction: After cooling, add hexane and saturated NaCl solution to the tube and vortex to extract the FAMEs into the hexane layer.

-